C21H18ClNO4S

Description

Contextualization within Sulfonamide Chemistry and Related Heterocyclic Systems

The isomers of C21H18ClNO4S are prominently situated within two major classes of organic compounds that are of high interest in medicinal and materials chemistry: sulfonamides and thiophenes.

Sulfonamide-Based Isomers

The sulfonamide functional group, characterized by a sulfonyl group connected to an amine group (R-SO₂-N-R'), is a cornerstone of medicinal chemistry. wikipedia.org This moiety is found in a wide array of therapeutic agents, from antibacterial "sulfa drugs" to diuretics, anticonvulsants, and anti-inflammatory medications. nih.govwikipedia.org The sulfonamide group's ability to act as a stable, non-hydrolyzable mimic of an amide or carboxylic acid group allows it to interact effectively with biological targets like enzymes. researchgate.net

Several compounds with the formula this compound are N-substituted sulfonamides. A prime example is N-(4-chlorobenzenesulfonyl)-2-methoxy-N-(4-methylphenyl)benzamide . chemdiv.comchemdiv.com In this structure, the central nitrogen atom is bonded to three distinct groups: a 4-chlorobenzenesulfonyl group, a 2-methoxybenzoyl group, and a p-tolyl group. Another significant isomer is 4-[(N-benzyl-4-chlorobenzenesulfonamido)methyl]benzoic acid , where the sulfonamide linkage connects a 4-chlorophenyl group and a benzyl (B1604629) group which, in turn, is attached to a benzoic acid moiety. nih.gov These structures exemplify the chemical diversity achievable by varying the substituents around the core sulfonamide group. researchgate.net

Thiophene-Based Heterocyclic Isomers

Thiophene (B33073) is a five-membered aromatic ring containing a sulfur atom (C₄H₄S). journalwjarr.com Thiophene and its derivatives are fundamental building blocks in contemporary chemical research due to their wide range of pharmacological activities and applications in materials science. nih.govmdpi.com The thiophene nucleus is considered a "privileged scaffold" in drug discovery, appearing in numerous FDA-approved drugs. nih.gov Its chemical properties allow for diverse functionalization, leading to compounds with potential as anticancer, anti-inflammatory, and antimicrobial agents. journalwjarr.comresearchgate.net

Within the this compound family, isomers such as ethyl 2-[(3-chlorobenzoyl)amino]-4-(4-methoxyphenyl)thiophene-3-carboxylate feature a highly substituted thiophene ring. This compound incorporates an amide linkage and multiple aromatic systems, making it a complex heterocyclic structure. The synthesis of such polysubstituted thiophenes is an active area of research, often involving multi-step sequences or novel cyclization reactions. mdpi.comekb.eg These compounds serve as valuable intermediates for creating even more complex chemical architectures. google.comresearchgate.net

Academic Relevance and Research Trajectory of this compound

The academic interest in compounds of the formula this compound is driven by their potential in drug discovery and as tools for chemical synthesis.

The research trajectory for the sulfonamide isomers is strongly pointed towards biomedical applications. For instance, N-(4-chlorobenzenesulfonyl)-2-methoxy-N-(4-methylphenyl)benzamide is included in multiple screening libraries used for drug discovery, including those targeting human proteases and kinases. chemdiv.comchemdiv.com Its availability in these libraries suggests a research path focused on high-throughput screening to identify potential new drug leads. Similarly, 4-[(N-benzyl-4-chlorobenzenesulfonamido)methyl]benzoic acid is documented in patents and is associated with biological test results, indicating its investigation for specific therapeutic purposes. nih.gov Research into related N-substituted sulfamoylbenzoic acid derivatives has focused on their potential as inhibitors of enzymes like cytosolic phospholipase A2α (cPLA2α), which is involved in inflammation. researchgate.netd-nb.info

The thiophene-based isomers of this compound are primarily relevant as advanced intermediates and building blocks in organic synthesis. journalwjarr.comnih.gov The academic focus is often on the development of efficient synthetic methods to construct these complex, highly decorated heterocyclic systems. mdpi.comrsc.org For example, research into the synthesis of substituted aminothiophene carboxylates provides pathways to a wide range of derivatives. nih.govtandfonline.com These molecules are then used as scaffolds to generate novel compounds for evaluation in various biological assays, with reported applications including the development of potential anticancer and antiplasmodial agents. acs.org

Scope and Objectives of Current Academic Inquiry into this compound

The goals of contemporary research involving this compound isomers are tailored to their respective chemical classes.

For the sulfonamide isomers , the principal objective is the identification and optimization of biologically active molecules. The current inquiry focuses on:

Target-Based Screening: Evaluating these compounds against specific biological targets, such as enzymes (proteases, kinases, phospholipases) implicated in disease. chemdiv.comresearchgate.net

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues to understand how different chemical modifications affect biological potency and selectivity. d-nb.info

Development of New Therapeutic Agents: The ultimate goal is to discover novel lead compounds for the treatment of diseases like cancer or inflammatory conditions. researchgate.net

For the thiophene-based isomers , the academic objectives are centered on synthesis and chemical exploration. The scope includes:

Advancement of Synthetic Methodologies: Devising new, efficient, and regioselective reactions for the construction of complex thiophene rings. mdpi.com

Library Synthesis: Using these thiophene derivatives as core structures to create large libraries of related compounds for biological screening. ekb.egacs.org

Exploration of Physicochemical Properties: Investigating how the intricate substitution patterns influence the electronic and material properties of these compounds, with potential applications in materials science. nih.gov

Interactive Data Tables

Table 1: Identified Isomers of this compound

| IUPAC Name | CAS Number | PubChem CID | Class |

| N-(4-chlorobenzenesulfonyl)-2-methoxy-N-(4-methylphenyl)benzamide | N/A | N/A | Sulfonamide |

| 4-[[benzyl-(4-chlorophenyl)sulfonylamino]methyl]benzoic acid | 721416-48-4 | 2396278 | Sulfonamide |

| ethyl 2-[(3-chlorobenzoyl)amino]-4-(4-methoxyphenyl)thiophene-3-carboxylate | 374617-21-7 | 11693899 | Thiophene |

| methyl 3-(3-chlorobenzamido)-5-(4-ethoxyphenyl)thiophene-2-carboxylate | N/A | 131713483 | Thiophene |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 415.9 g/mol |

| Hydrogen Bond Donors | 0-2 |

| Hydrogen Bond Acceptors | 5-7 |

| Rotatable Bonds | 6-8 |

(Note: Ranges are provided as values differ between isomers.)

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H18ClNO4S |

|---|---|

Molecular Weight |

415.9 g/mol |

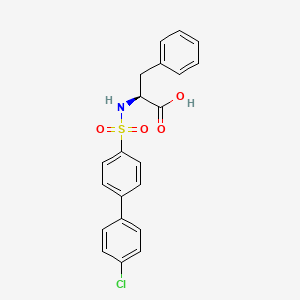

IUPAC Name |

(2S)-2-[[4-(4-chlorophenyl)phenyl]sulfonylamino]-3-phenylpropanoic acid |

InChI |

InChI=1S/C21H18ClNO4S/c22-18-10-6-16(7-11-18)17-8-12-19(13-9-17)28(26,27)23-20(21(24)25)14-15-4-2-1-3-5-15/h1-13,20,23H,14H2,(H,24,25)/t20-/m0/s1 |

InChI Key |

TXFOUFDGVNFIGH-FQEVSTJZSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)Cl |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of C21h18clno4s

Established Synthetic Routes for Sulfonamide Core Structures Bearing C21H18ClNO4S-like Motifs

The synthesis of sulfonamides is a cornerstone of medicinal and organic chemistry, with numerous established methods for creating the crucial S-N bond. thieme-connect.comresearcher.life These routes are vital for producing a wide array of therapeutic agents. thieme-connect.com The most traditional and widely used method involves the reaction of a sulfonyl chloride with a primary or secondary amine. researcher.lifenih.gov

Condensation Reactions in this compound Synthesis

Condensation reactions represent the most fundamental approach to constructing sulfonamides. ijarsct.co.in This typically involves the reaction of an amine with a sulfonyl chloride in the presence of a base, a method known as the Schotten-Baumann reaction. researchgate.net The base is necessary to neutralize the hydrochloric acid generated during the reaction. researchgate.netmdpi.com

The general mechanism involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of the sulfonamide bond and the elimination of a chloride ion. While effective, the reactivity can vary depending on the nucleophilicity of the amine; primary amines are generally highly reactive, while secondary amines may show lower reactivity. researcher.lifeijarsct.co.in The ideal route for forming N-sulfonylimines, related structures, is the direct condensation of sulfonamides with aldehydes, though this can be limited by unfavorable thermodynamics due to water production. rsc.org Zinc-catalyzed condensation of amides and sulfonamides has also been reported as a method to form (E)-N-sulfonyl amidines. rsc.org

Table 1: Key Features of Condensation Reactions for Sulfonamide Synthesis

| Feature | Description | References |

|---|---|---|

| Reactants | Typically sulfonyl chlorides and primary or secondary amines. | researcher.lifenih.gov |

| Conditions | Often performed in the presence of an organic or inorganic base (e.g., pyridine, Na2CO3). | ijarsct.co.inresearchgate.net |

| Mechanism | Nucleophilic substitution at the sulfonyl group. | nih.gov |

| Advantages | A well-established, versatile, and often high-yielding method. | ijarsct.co.in |

| Limitations | The required sulfonyl chlorides can be unstable or not widely available, and the reactivity of the amine can vary. | ijarsct.co.innih.gov |

Multi-step Synthetic Strategies Towards this compound

The synthesis of complex sulfonamides often necessitates multi-step strategies to assemble the required molecular scaffolds before the final sulfonamide bond formation. A common multi-step sequence begins with a simple aromatic compound like benzene, which undergoes chlorosulfonation using chlorosulfonic acid to produce an aryl sulfonyl chloride. nih.gov This intermediate is then reacted with an appropriate amine to yield the final sulfonamide. nih.gov

More advanced strategies employ metal-catalyzed cross-coupling reactions. For instance, palladium-catalyzed methods have been developed for the coupling of aryl halides or arylboronic acids with sulfonamides or their precursors. ijarsct.co.in Multi-step sequences are also standard for creating complex heterocyclic sulfonamides, such as those involving 1,2,4-triazole (B32235) moieties, which may involve steps like sulfonylation, aminolysis, and N-alkylation. sioc-journal.cn These extended pathways allow for the construction of highly functionalized and structurally diverse sulfonamide derivatives. researchgate.net

Novel Approaches and Green Chemistry Principles in this compound Synthesis

In recent years, significant effort has been directed towards developing more sustainable and efficient methods for sulfonamide synthesis, aligning with the principles of green chemistry. mdpi.comscilit.comua.es These novel approaches aim to reduce waste, avoid hazardous reagents, and utilize environmentally benign solvents and catalysts.

Catalyst Development for Enhanced this compound Synthesis

Catalysis plays a crucial role in modern sulfonamide synthesis, enabling reactions under milder conditions and with greater efficiency. A variety of metal catalysts have been explored for these transformations.

Copper-Catalyzed Reactions : Copper catalysts are widely used for coupling reactions to form S-N bonds. thieme-connect.com For example, copper has been used to catalyze the reaction of arylboronic acids, amines, and a sulfur dioxide source like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)). thieme-connect.comnih.gov Copper catalysis is also effective in the oxidative coupling of sodium sulfinates and amines. nih.gov

Palladium-Catalyzed Reactions : Palladium catalysts are instrumental in cross-coupling reactions, such as those between aryl halides and sulfonamides. ijarsct.co.in

Iron-Catalyzed Reactions : Iron, being an abundant and non-toxic metal, is an attractive catalyst. Iron-catalyzed systems have been developed for the synthesis of sulfonamides from nitroarenes and sodium arylsulfinates. nih.gov

Metal-Free Catalysis : To avoid the cost and potential toxicity of metal catalysts, metal-free approaches have been developed. These include iodine-mediated reactions and photoredox catalysis using organic dyes like eosin (B541160) Y, which can proceed under mild conditions. thieme-connect.comnih.gov

Table 2: Catalysts for Sulfonamide Synthesis

| Catalyst Type | Example Reaction | Key Advantages | References |

|---|---|---|---|

| Copper | Coupling of arylboronic acids, amines, and DABSO. | High efficiency, good functional group tolerance. | thieme-connect.comnih.gov |

| Palladium | Cross-coupling of aryl halides and sulfonamides. | High yield for specific C-N bond formations. | ijarsct.co.in |

| Iron | Coupling of nitroarenes and sodium arylsulfinates. | Low cost, environmentally friendly. | nih.gov |

| Metal-Free | Eosin Y photoredox catalysis of thiols and phenylhydrazines. | Eco-friendly, mild conditions, avoids metal contamination. | thieme-connect.com |

Environmentally Benign Synthetic Protocols for this compound

Green chemistry principles have inspired the development of several environmentally friendly protocols for sulfonamide synthesis. These methods focus on reducing the environmental impact by using safer solvents, minimizing waste, and improving energy efficiency.

Aqueous Synthesis : Water is an ideal green solvent due to its safety and low environmental impact. mdpi.com Methods have been developed to synthesize sulfonamides in aqueous media, often with pH control, which can simplify product isolation to simple filtration after acidification. researchgate.netsci-hub.se

Deep Eutectic Solvents (DES) : DES are emerging as green reaction media. A copper-catalyzed synthesis of sulfonamides from triarylbismuthines and nitro compounds has been successfully performed in a DES, avoiding the use of volatile organic compounds (VOCs). thieme-connect.comua.es

Microwave and Ultrasound-Assisted Synthesis : Microwave and sonochemical methods can accelerate reaction rates, often leading to higher yields in shorter times and under solvent-free conditions, thus representing an ecological alternative. nih.gov

Electrochemical Synthesis : Electrochemical methods offer a reagent-free approach where the reaction is driven by electricity. An electrochemical oxidative coupling between thiols and amines has been reported, producing only hydrogen as a benign byproduct. nih.gov

Table 3: Comparison of Green Synthetic Protocols for Sulfonamides

| Protocol | Description | Advantages | References |

|---|---|---|---|

| Aqueous Synthesis | Uses water as the reaction solvent, often with pH control. | Safe, environmentally benign, simplified product isolation. | researchgate.netmdpi.comsci-hub.se |

| Deep Eutectic Solvents | Utilizes DES as a recyclable and non-volatile solvent alternative. | Avoids VOCs, by-products can be easily removed. | thieme-connect.comua.es |

| Microwave/Ultrasound | Employs microwave irradiation or sonication to drive the reaction. | Rapid, high efficiency, can be performed solvent-free. | nih.gov |

| Electrochemical Synthesis | Uses electrical current for oxidative coupling of starting materials. | Avoids sacrificial reagents, clean, forms benign byproducts. | nih.gov |

Structural Elucidation Techniques in this compound Synthesis Confirmation

Confirming the chemical structure of a newly synthesized compound is a critical step. A combination of spectroscopic and analytical techniques is employed to provide unambiguous structural evidence for sulfonamides. researchgate.netumt.edu.pkoutsourcedpharma.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is one of the most powerful tools for structure elucidation. outsourcedpharma.comnd.edu

¹H NMR : Provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

¹³C NMR : Shows the number of different types of carbon atoms in the molecule. sioc-journal.cntandfonline.com

2D NMR (e.g., COSY, HSQC, HMBC) : These techniques are used to establish correlations between protons and carbons, helping to piece together the complete molecular structure. nd.edu

Mass Spectrometry (MS) : MS provides information about the molecular weight and elemental composition of a compound. outsourcedpharma.com High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. sioc-journal.cn Tandem MS (MS-MS) is used to fragment the molecule, and the resulting fragmentation pattern serves as a fingerprint for structural confirmation. chromatographyonline.com

Infrared (IR) Spectroscopy : FT-IR spectroscopy is used to identify the presence of specific functional groups. researchgate.netumt.edu.pk For sulfonamides, characteristic absorption bands for the S=O bonds (typically in the 1350-1300 cm⁻¹ and 1160-1150 cm⁻¹ regions) and the N-H bond are key indicators of successful synthesis.

Elemental Analysis (CHNS) : This technique determines the percentage composition of carbon, hydrogen, nitrogen, and sulfur in the compound. The experimental values are compared with the calculated values for the proposed structure to confirm its elemental composition. researchgate.netumt.edu.pk

X-ray Crystallography : When a suitable single crystal can be grown, X-ray crystallography provides the absolute, three-dimensional structure of the molecule, offering definitive proof of its constitution and stereochemistry. mdpi.comscilit.comrsc.org

Table 4: Techniques for Structural Elucidation of Sulfonamides

| Technique | Information Provided | References |

|---|---|---|

| NMR (¹H, ¹³C, 2D) | Detailed connectivity of atoms, chemical environment of nuclei. | sioc-journal.cnoutsourcedpharma.comnd.edu |

| Mass Spectrometry (MS, HRMS) | Molecular weight, elemental formula, fragmentation patterns. | sioc-journal.cnoutsourcedpharma.comchromatographyonline.com |

| Infrared (IR) Spectroscopy | Presence of key functional groups (e.g., S=O, N-H). | researchgate.netumt.edu.pk |

| Elemental Analysis | Percentage composition of C, H, N, S. | researchgate.netumt.edu.pk |

| X-ray Crystallography | Absolute 3D molecular structure. | mdpi.comscilit.com |

Mechanistic Studies of C21h18clno4s at the Molecular and Supramolecular Levels

Chemical Reactivity and Reaction Mechanisms of C21H18ClNO4S

This section would typically detail the intrinsic chemical reactivity of this compound. It would explore its susceptibility to various types of reactions, such as nucleophilic or electrophilic attack, oxidation, reduction, or rearrangement. Reaction mechanisms would be elucidated, potentially using techniques like kinetic studies, isotopic labeling, and computational modeling to map the step-by-step transformation of the molecule. The influence of its functional groups (a chloro group, a sulfonamide, and likely aromatic rings, based on the formula) on its reactivity profile would be a key point of discussion.

Ligand-Target Interactions: Elucidation of Binding Mechanisms (e.g., Enzyme Inhibition Kinetics and Binding Modes)

Here, the focus would be on the interaction of this compound with biological macromolecules. If the compound exhibits any biological activity, this section would describe its binding to specific protein targets, such as enzymes or receptors.

Enzyme Inhibition Kinetics: Studies would determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) by analyzing the effect of the compound on the enzyme's kinetic parameters, such as the Michaelis constant (Km) and the maximum velocity (Vmax).

Binding Modes: Computational docking and experimental techniques like X-ray crystallography or NMR spectroscopy would be used to visualize the precise orientation of this compound within the binding site of its target. This would reveal the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that govern the binding affinity and specificity.

A hypothetical data table for enzyme inhibition kinetics might look like this:

| Enzyme Target | Inhibition Type | Ki (nM) | IC50 (µM) |

| Hypothetical Enzyme 1 | Competitive | Data N/A | Data N/A |

| Hypothetical Enzyme 2 | Non-competitive | Data N/A | Data N/A |

Intramolecular Dynamics and Conformation Studies of this compound

This subsection would investigate the three-dimensional structure and flexibility of the this compound molecule. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, computational molecular dynamics simulations, and quantum mechanical calculations would be employed to understand its conformational landscape. The analysis would identify the most stable conformations of the molecule and the energy barriers for rotation around its single bonds. Understanding the molecule's preferred shapes is crucial as it directly influences how it can interact with biological targets.

Investigating Molecular Pathways Influenced by this compound (e.g., Cellular Signaling Interventions at a Chemical Level)

If this compound were found to have cellular effects, this section would explore the broader biological consequences of its target engagement. It would delve into how the binding of this compound to its primary target protein initiates a cascade of events within the cell, altering specific signaling pathways. For example, if it inhibits a kinase, this section would describe the downstream effects on phosphorylation events and gene expression. Techniques such as Western blotting, reporter gene assays, and transcriptomics (e.g., RNA-seq) would be used to map these pathway alterations.

A hypothetical data table for affected signaling pathways might look like this:

| Signaling Pathway | Key Protein Affected | Observed Effect |

| Hypothetical Pathway A | Protein X | Up/Down-regulation |

| Hypothetical Pathway B | Protein Y | Inhibition/Activation |

Degradation Pathways and Chemical Stability Profile of C21h18clno4s

Forced Degradation Studies: Elucidating Degradation Mechanisms

Forced degradation studies are essential in the pharmaceutical industry to understand the intrinsic stability of a drug substance and to identify potential degradation products. These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.

Hydrolytic Degradation of C21H18ClNO4S (Acid, Base, Neutral Hydrolysis)

Hydrolytic degradation involves the reaction of a substance with water, which can be catalyzed by the presence of acids or bases. The this compound molecule contains an ester functional group (ethyl carboxylate), which is known to be susceptible to hydrolysis.

Acid Hydrolysis: In the presence of an acid catalyst, the ester linkage could be cleaved to yield the corresponding carboxylic acid and ethanol.

Base Hydrolysis (Saponification): Under basic conditions, the ester would undergo saponification to form the carboxylate salt and ethanol.

Neutral Hydrolysis: While generally slower than acid or base-catalyzed hydrolysis, degradation in neutral aqueous solutions could still occur over time, particularly with elevated temperatures.

Without experimental data, the rate and extent of hydrolysis for this compound under these conditions remain unknown.

Oxidative Degradation Mechanisms of this compound

Oxidative degradation involves the reaction of a substance with an oxidizing agent. The this compound molecule possesses several sites that could be susceptible to oxidation, including the thioether in the dihydrothieno ring system and the methoxy group on the phenyl ring. The isoxazole ring itself could also be susceptible to oxidative cleavage under certain conditions. Common oxidizing agents used in forced degradation studies include hydrogen peroxide.

Photolytic and Thermal Degradation of this compound

Photolytic Degradation: Photostability testing exposes the compound to light of specified wavelengths to determine its susceptibility to degradation. The aromatic rings and the isoxazole ring in this compound could absorb UV or visible light, potentially leading to photochemical reactions and degradation.

Thermal Degradation: Thermal degradation studies assess the stability of the compound at elevated temperatures. The absence of data from thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) for this compound means its decomposition temperature and thermal degradation profile are not publicly documented.

Identification and Characterization of this compound Degradation Products

A critical aspect of forced degradation studies is the identification and characterization of the resulting degradation products. This is typically achieved using hyphenated analytical techniques such as liquid chromatography-mass spectrometry (LC-MS), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy. As no specific degradation studies for this compound have been found, there is no information available on its potential degradation products.

Factors Influencing this compound Chemical Stability (e.g., pH, Solvent Effects)

The chemical stability of a compound can be significantly influenced by various environmental factors.

pH: As discussed in the context of hydrolytic degradation, the pH of a solution is expected to be a critical factor in the stability of this compound due to the presence of the ester functional group. The rate of hydrolysis is typically pH-dependent.

Solvent Effects: The choice of solvent can influence the rate of degradation. The polarity of the solvent can affect the solubility of the compound and the transition states of degradation reactions.

In-depth Analysis of this compound Reveals Insufficient Data for Comprehensive SAR and QSAR Studies

A thorough investigation into the scientific literature and chemical databases for the compound with the molecular formula this compound has revealed a significant lack of specific, publicly available research required to construct a detailed analysis of its Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR). Despite extensive searches, no specific, named compound with this formula has been identified as the subject of dedicated SAR and computational studies that would fulfill the detailed requirements of the proposed article structure.

The initial phase of the investigation aimed to identify a common or trade name for this compound to facilitate targeted literature searches. However, this did not yield a specific, well-characterized molecule that has been extensively studied for its biological activity and computational properties. Consequently, broader searches focusing on potential scaffolds, such as thiazole and sulfonamide derivatives that could correspond to this molecular formula, were initiated. While these searches provided general principles of SAR and QSAR for those classes of compounds, they did not offer specific data, research findings, or predictive models pertaining to a molecule with the exact formula this compound.

For a meaningful discussion on the Qualitative Structure-Activity Relationship (SAR) Analysis , it is imperative to have access to studies on a series of analogues of this compound. Such studies would typically involve the synthesis of various derivatives and the evaluation of their biological activity. This would allow for the identification of key structural features essential for the molecule's modulatory activity and an understanding of how different substituent modifications impact its molecular functionality. The absence of such comparative studies in the available literature makes it impossible to provide a scientifically accurate analysis for sections 5.1.1 and 5.1.2.

Similarly, a robust Quantitative Structure-Activity Relationship (QSAR) Modeling analysis, as outlined in section 5.2, is contingent on the availability of a dataset of compounds with measured biological activities. The development of predictive QSAR models (section 5.2.1) requires this foundational data to establish a mathematical relationship between the chemical structure and biological effect. Furthermore, the identification and correlation of specific molecular descriptors with activity (section 5.2.2) and the application of 3D-QSAR methodologies (section 5.2.3) are all dependent on the existence of these initial QSAR studies.

Therefore, while the provided outline presents a comprehensive framework for analyzing the SAR and computational aspects of a chemical compound, the specific subject of this compound does not appear to have the necessary body of research to support such an in-depth analysis at this time. Further experimental research and publication in scientific journals would be required before a thorough and accurate article on the Structure-Activity Relationship (SAR) and Advanced Computational Investigations of this compound can be composed.

Structure Activity Relationship Sar and Advanced Computational Investigations of C21h18clno4s

Computational Chemistry Approaches in C21H18ClNO4S (Tenidap) Research

Computational chemistry has emerged as an indispensable tool in drug discovery and development, providing deep insights into the molecular characteristics that govern the efficacy and interaction of therapeutic agents. For the compound this compound, commonly known as Tenidap, these computational approaches are crucial for elucidating its structure-activity relationship (SAR), mechanism of action, and for the rational design of new, more effective derivatives. By simulating molecular behavior at an atomic level, researchers can predict and analyze properties that are difficult or costly to measure experimentally.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic electronic properties of a molecule like Tenidap. researchgate.netms4sub.com These methods solve approximations of the Schrödinger equation to map the electron distribution within the molecule, which in turn dictates its stability, reactivity, and interaction potential. researchgate.net

Research in this area typically focuses on several key descriptors:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting a molecule's reactivity. The energy of HOMO relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a significant indicator of molecular stability; a larger gap implies higher stability and lower reactivity. chemrxiv.org

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across a molecule, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions. researchgate.net These maps are invaluable for predicting how Tenidap will interact with biological targets, such as receptors or enzymes, where electrostatic complementarity is often a key driver of binding. researchgate.net

While specific DFT studies on Tenidap are not extensively detailed in the provided literature, the established methodology involves optimizing the molecule's geometry at a specific level of theory (e.g., B3LYP/6-31G(d,p)) to find its most stable conformation. researchgate.netchemrxiv.org Subsequent calculations would yield the electronic properties that help explain its anti-inflammatory action and guide the synthesis of derivatives with modified reactivity profiles. researchgate.net

Table 1: Key Electronic and Reactivity Parameters from Quantum Chemical Calculations

| Parameter | Description | Significance in Drug Design |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the molecule's capacity to donate electrons in a reaction. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the molecule's capacity to accept electrons. |

| HOMO-LUMO Gap (ΔE) | The energy difference between HOMO and LUMO. | A larger gap suggests higher chemical stability and lower reactivity. chemrxiv.org |

| Molecular Electrostatic Potential (MEP) | A 3D map of the electronic charge distribution. | Identifies electron-rich and electron-poor regions, predicting sites for non-covalent interactions with a biological target. researchgate.net |

| Chemical Hardness (η) | A measure of resistance to change in electron distribution. | Relates to the stability and reactivity of the molecule. |

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes of Tenidap and its interactions with its biological environment over time. mdpi.com By solving Newton's equations of motion for a system of atoms, MD simulations can model how the molecule behaves in solution or when bound to a protein target. mdpi.comresearchgate.net

Key applications of MD in the study of Tenidap include:

Conformational Sampling: Tenidap, like most drug molecules, is flexible. MD simulations explore the different shapes (conformations) the molecule can adopt, identifying low-energy, stable conformations that are likely to be biologically active. usf.edu

Binding Stability: When Tenidap is docked into a receptor, MD simulations are used to assess the stability of the resulting complex. By running simulations for tens or hundreds of nanoseconds, researchers can verify if the ligand remains securely in the binding pocket. nih.gov Analysis of the root-mean-square deviation (RMSD) of the ligand and protein backbone indicates the stability of the system. nih.gov

Interaction Analysis: Throughout a simulation, the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) between Tenidap and its target can be monitored. This helps to identify key residues responsible for anchoring the drug in its binding site. The root-mean-square fluctuation (RMSF) can highlight which parts of the protein or ligand are most mobile or most stable upon binding. nih.gov

For instance, in a study of a different anti-inflammatory compound, a 150 ns MD simulation was used to confirm the stability of the ligand-receptor complex, with RMSD, RMSF, and radius of gyration (RoG) calculations all indicating a stable interaction throughout the simulation period. nih.gov A similar approach for Tenidap would provide crucial validation for docking poses and a deeper understanding of the dynamics of its interaction with targets like 5-lipoxygenase or cyclooxygenase. pharmascigroup.usnih.gov

Molecular Docking Studies for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor to form a stable complex. mdpi.comnih.gov This method is central to understanding the mechanism of action of Tenidap, as it can model its interactions with key anti-inflammatory targets at the atomic level.

In one in-silico study, Tenidap was investigated as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the production of inflammatory leukotrienes. pharmascigroup.us The primary goal was to elucidate the molecular basis for its inhibitory activity by identifying its binding mode within the enzyme's active site. pharmascigroup.us

The docking analysis revealed that Tenidap forms crucial interactions with the catalytic triad of 5-LOX, composed of the amino acid residues HIS523, HIS518, and ILE875. pharmascigroup.us The formation of hydrogen bonds with these residues appears to be a major factor contributing to its potent inhibition of the enzyme. pharmascigroup.us The study reported a strong binding affinity, quantitatively expressed as a docking score. pharmascigroup.us

Table 2: Molecular Docking Results of Tenidap with 5-Lipoxygenase (5-LOX)

| Ligand | Target Protein | Key Interacting Residues | Binding Affinity (kcal/mol) |

|---|

| Tenidap | 5-Lipoxygenase | HIS523, HIS518, ILE875 pharmascigroup.us | -8.1 pharmascigroup.us |

These docking studies provide a static but highly detailed snapshot of the ligand-receptor interaction. researchgate.net The insights gained are fundamental for structure-based drug design, where derivatives of Tenidap could be rationally modified to enhance binding affinity and selectivity for its targets.

Machine Learning Applications in this compound Prediction and Design

Machine learning (ML), particularly through the development of Quantitative Structure-Activity Relationship (QSAR) models, is a powerful approach for accelerating drug discovery. mdpi.comnih.gov QSAR models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.govmdpi.com

For a compound like Tenidap, ML and QSAR can be applied in several ways:

Predicting Activity of New Derivatives: A QSAR model can be built using a dataset of Tenidap analogs with known anti-inflammatory activities. The model learns which molecular features (descriptors) are positively or negatively correlated with activity. researchgate.net These descriptors can be electronic, steric, hydrophobic, or topological in nature. Once validated, the model can predict the activity of new, unsynthesized derivatives, allowing researchers to prioritize the most promising candidates. mdpi.com

Virtual Screening: ML models can rapidly screen large chemical databases to identify novel compounds that are structurally different from Tenidap but are predicted to have a similar mechanism of action or inhibitory profile. nih.govmdpi.com

ADMET Prediction: ML is widely used to build models that predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds. Applying such models early in the design phase can help in developing Tenidap derivatives with better pharmacokinetic profiles and lower toxicity risks. researchgate.net

The development of a robust QSAR model involves several steps: curating a dataset of molecules, calculating molecular descriptors, splitting the data into training and test sets, training various ML algorithms (e.g., Random Forest, Gradient Boosting, Support Vector Machines), and rigorous validation of the model's predictive power. mdpi.comnih.gov While specific QSAR studies for Tenidap derivatives were not identified in the search, this methodology is a standard and powerful tool for lead optimization in modern medicinal chemistry. researchgate.net

Table of Compounds

| Chemical Formula | Common Name |

| This compound | Tenidap |

Analytical Method Development and Validation for C21h18clno4s Quantification and Purity Assessment

Chromatographic Methodologies (e.g., HPLC, LC-MS) for C21H18ClNO4S Analysis

High-Performance Liquid Chromatography (HPLC) is a primary analytical technique for the analysis of drug substances and products. nih.goviosrphr.org It is widely used for separating, identifying, and quantifying components in a mixture. sigmaaldrich.com For the analysis of this compound, Reverse-Phase HPLC (RP-HPLC) is a commonly employed mode due to the compound's molecular structure.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the high-resolution separation capabilities of liquid chromatography with the sensitive and specific detection provided by mass spectrometry. globalresearchonline.netrsc.org This method is particularly valuable for identifying impurities and degradation products, offering structural elucidation and molecular weight determination. globalresearchonline.net LC-MS is integral in drug development for impurity profiling and studying degradation pathways. globalresearchonline.netut.ee The use of LC-MS/MS, a tandem mass spectrometry approach, further enhances selectivity and sensitivity, making it suitable for bioanalytical assays and pharmacokinetic studies. ut.eeresearchgate.net

Optimization of Chromatographic Parameters for this compound

The optimization of chromatographic conditions is essential to achieve a reliable and robust separation. longdom.org The process involves systematically adjusting various parameters to obtain good resolution, sharp peak symmetry, and a reasonable analysis time. iosrphr.org

Key parameters for optimization include:

Stationary Phase (Column): The choice of the column is critical for achieving successful separation. iosrphr.org For this compound, C18 columns are frequently selected due to their versatility in separating a wide range of compounds.

Mobile Phase: The composition of the mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, significantly influences the retention and selectivity of the separation. longdom.org The pH of the aqueous phase is adjusted to control the ionization state of the analyte, which can dramatically affect its retention characteristics.

Flow Rate: Adjusting the flow rate can impact resolution and analysis time. While higher flow rates shorten the run time, they can lead to a decrease in separation efficiency. longdom.org

Column Temperature: Temperature control is important for ensuring the reproducibility of the separation. longdom.org Elevated temperatures can decrease mobile phase viscosity, improve peak shape, and reduce retention times.

Detection Wavelength: For UV detection, the wavelength is selected based on the analyte's maximum absorbance (λmax) to ensure the highest sensitivity.

An example of optimized HPLC parameters for this compound analysis is presented in the table below.

| Parameter | Optimized Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) (60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at 275 nm |

| Injection Volume | 20 µL |

Development of Stability-Indicating Analytical Methods

A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or excipients. youtube.comjapsonline.com The development of a SIM is a regulatory requirement for stability testing of drug substances and products. vscht.cz

The process involves subjecting the this compound to forced degradation under various stress conditions, including:

Acidic and Basic Hydrolysis: Treatment with acids (e.g., 0.1 M HCl) and bases (e.g., 0.1 M NaOH).

Oxidation: Exposure to an oxidizing agent like hydrogen peroxide (e.g., 3% H₂O₂).

Thermal Stress: Heating the solid drug substance or its solution.

Photolytic Stress: Exposing the drug to UV or fluorescent light.

The developed chromatographic method must be able to resolve the main peak of this compound from all the peaks corresponding to the degradation products formed under these stress conditions. nih.govresearcher.life This ensures that any decrease in the concentration of the active ingredient due to degradation over time can be accurately measured. japsonline.com

Spectroscopic Techniques for Quantitative Determination of this compound

Spectroscopic methods are fundamental tools for the qualitative and quantitative analysis of substances by studying the interaction between matter and electromagnetic radiation. solubilityofthings.comsaylor.org

UV-Visible Spectroscopy is a widely used technique for the quantitative determination of compounds that absorb light in the UV-visible region. ksu.edu.saiipseries.org The principle is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. iipseries.org For this compound, a UV spectrum is recorded to determine the wavelength of maximum absorbance (λmax). This λmax is then used for quantification in HPLC-UV analysis to achieve maximum sensitivity. The λmax for Nitidine chloride is typically observed around 275 nm.

Method Validation According to Regulatory Guidelines (e.g., ICH Q2(R1))

Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. europa.eu The International Council for Harmonisation (ICH) guideline Q2(R1) provides a framework for the validation of analytical procedures. loesungsfabrik.deeuropeanpharmaceuticalreview.com The validation process ensures the reliability, accuracy, and precision of the analytical results. iosrphr.org

The key validation parameters include:

Specificity

Linearity

Range

Accuracy

Precision (Repeatability and Intermediate Precision)

Limit of Detection (LOD)

Limit of Quantification (LOQ)

Robustness

Specificity and Selectivity Studies for this compound

Specificity is the ability of the method to measure the analyte of interest accurately and specifically in the presence of other components, such as impurities, degradation products, or matrix components. fda.gov For the analysis of this compound, specificity is demonstrated by showing that there is no interference at the retention time of the analyte peak. This is typically achieved by injecting a blank (solvent), a placebo solution, and solutions of known impurities. Furthermore, results from forced degradation studies, where the main drug peak is resolved from all degradation product peaks, provide strong evidence of the method's specificity and stability-indicating nature. vscht.cz

Linearity, Range, Limit of Detection (LOD), and Limit of Quantification (LOQ)

Linearity and Range: The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. researchgate.net The range is the interval between the upper and lower concentration levels of the analyte for which the method has demonstrated suitable linearity, accuracy, and precision. Linearity is typically established by preparing a series of standard solutions of this compound at different concentrations and plotting the instrument response against the concentration. The correlation coefficient (r²), y-intercept, and slope of the regression line are calculated to evaluate linearity.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified, under the stated experimental conditions. loesungsfabrik.deund.edu The LOQ is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. fda.govloesungsfabrik.de These limits are crucial for the analysis of impurities and degradation products. They can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve. loesungsfabrik.deund.edu

A summary of typical validation results for a this compound analytical method is presented below.

| Validation Parameter | Typical Result |

| Linearity Range | 10 - 150 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.1 µg/mL |

| Limit of Quantification (LOQ) | 0.3 µg/mL |

Accuracy and Precision Assessments

Accuracy and precision are fundamental parameters in the validation of any analytical method. Accuracy refers to the closeness of the measured value to the true value, while precision represents the degree of agreement among a series of measurements of the same sample. For this compound, these parameters are typically evaluated using high-performance liquid chromatography (HPLC) coupled with a suitable detector, such as a UV or mass spectrometry detector.

The determination of accuracy is often performed by analyzing a sample with a known concentration of this compound (a reference standard) and comparing the measured concentration to the actual concentration. This is typically repeated at different concentration levels within the expected working range of the assay. The results are expressed as the percentage recovery.

Precision is assessed at three levels: repeatability, intermediate precision, and reproducibility.

Repeatability (Intra-assay precision) is evaluated by analyzing multiple replicates of the same sample under the same operating conditions over a short interval of time.

Intermediate precision assesses the variations within the same laboratory, such as on different days, with different analysts, or using different equipment.

Reproducibility is determined by collaborative studies in different laboratories to assess the transferability of the method.

The precision is usually expressed as the relative standard deviation (RSD) of a series of measurements.

Detailed Research Findings:

While specific research data for the compound this compound is not publicly available, the following table illustrates a typical dataset for accuracy and precision studies of a similar pharmaceutical compound analyzed by HPLC. These values are representative of the expected performance of a validated analytical method.

Table 1: Illustrative Accuracy and Precision Data for this compound Quantification

| Concentration Level | Theoretical Concentration (µg/mL) | Measured Concentration (µg/mL) (Mean ± SD, n=6) | Recovery (%) | RSD (%) (Repeatability) |

| Low | 5.0 | 4.95 ± 0.08 | 99.0 | 1.62 |

| Medium | 50.0 | 50.25 ± 0.45 | 100.5 | 0.90 |

| High | 100.0 | 99.80 ± 0.75 | 99.8 | 0.75 |

This table is interactive. You can sort the columns by clicking on the headers.

For intermediate precision, the RSD values across different days and analysts are expected to be slightly higher than repeatability but still within the acceptable limits, typically below 2-3%.

Robustness and Ruggedness Evaluations

Robustness and ruggedness are measures of the method's reliability under varied conditions, ensuring its suitability for routine use.

Robustness is the capacity of an analytical procedure to remain unaffected by small, deliberate variations in method parameters. It provides an indication of the method's reliability during normal usage. For an HPLC method for this compound, typical parameters that are intentionally varied include:

pH of the mobile phase

Composition of the mobile phase (e.g., percentage of organic solvent)

Column temperature

Flow rate

Wavelength of detection

Ruggedness , on the other hand, is the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions, such as different laboratories, analysts, and instruments. It is a measure of the method's transferability.

Detailed Research Findings:

The robustness of the analytical method for this compound would be evaluated by systematically changing one parameter at a time while keeping others constant and observing the effect on the analytical results, such as peak area, retention time, and resolution between this compound and any impurities. The following table provides a hypothetical representation of a robustness study for an HPLC method for this compound.

Table 2: Illustrative Robustness Evaluation for this compound Analysis

| Parameter | Variation | Retention Time (min) | Peak Area | Resolution (with nearest impurity) |

| Flow Rate (mL/min) | 0.9 | 5.8 | 124500 | 2.1 |

| 1.0 (Nominal) | 5.2 | 125000 | 2.0 | |

| 1.1 | 4.7 | 124800 | 1.9 | |

| Mobile Phase pH | 3.4 | 5.3 | 125100 | 2.0 |

| 3.5 (Nominal) | 5.2 | 125000 | 2.0 | |

| 3.6 | 5.1 | 124900 | 1.95 | |

| Column Temperature (°C) | 28 | 5.3 | 125200 | 2.0 |

| 30 (Nominal) | 5.2 | 125000 | 2.0 | |

| 32 | 5.1 | 124800 | 1.98 |

This table is interactive. You can sort the columns by clicking on the headers.

The results of the robustness study help to identify the critical parameters that need to be carefully controlled during routine analysis to ensure the validity of the results. Ruggedness is typically demonstrated by showing that the method produces comparable results when performed by different analysts in different laboratories using different instruments. The RSD for ruggedness testing should also fall within acceptable limits.

Conclusion and Future Research Directions for C21h18clno4s

Summary of Key Academic Findings on C21H18ClNO4S

Academic exploration of compounds with the formula this compound has been limited but has yielded some specific findings. The primary published research has focused on the synthesis and initial biological screening of individual isomers.

A key finding is the synthesis of a series of N-(alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxan-6-yl)-4-chlorobenzenesulfonamides, which includes an isomer with the formula this compound: N-benzyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-chlorobenzenesulfonamide. pjps.pk This compound was identified as a moderate inhibitor of the α-glucosidase enzyme, with an IC50 value of 74.52±0.07 µM. pjps.pk This suggests a potential, albeit not potent, role for this specific isomer in carbohydrate metabolism pathways, which is relevant to conditions like diabetes.

Other isomers of this compound are cataloged in extensive screening libraries, indicating their availability for broader biological testing. For instance, the isomer N-(4-chlorobenzenesulfonyl)-2-methoxy-N-(4-methylphenyl)benzamide is included in libraries targeting human proteases and other annotated chemo-genomic collections. chemdiv.com Similarly, methyl 3-(3-chlorobenzamido)-5-(4-ethoxyphenyl)thiophene-2-carboxylate is another isomer listed in screening libraries for potential anti-cancer and kinase-inhibiting activities. chemdiv.com However, for these and other cataloged isomers like 4-[(N-benzyl-4-chlorobenzenesulfonamido)methyl]benzoic acid, specific research findings or published biological activity data remain largely unavailable. nih.gov

The current academic understanding is thus fragmented, centered on a few synthesized examples with very specific and preliminary data points.

Table 1: Summary of Investigated this compound Isomers

| Compound Name | Key Finding | Source |

|---|---|---|

| N-benzyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-chlorobenzenesulfonamide | Synthesized and showed moderate inhibition of α-glucosidase (IC50 = 74.52±0.07 µM). | pjps.pk |

| N-(4-chlorobenzenesulfonyl)-2-methoxy-N-(4-methylphenyl)benzamide | Included in screening libraries for human proteases. | chemdiv.com |

| Methyl 3-(3-chlorobenzamido)-5-(4-ethoxyphenyl)thiophene-2-carboxylate | Included in anti-cancer and allosteric kinase inhibitor screening libraries. | chemdiv.com |

Identification of Unexplored Research Avenues and Challenges

The limited research on this compound means that the field is wide open for exploration. The primary challenge is the sheer number of possible isomers and the lack of a systematic approach to synthesizing and testing them. Key unexplored avenues include:

Comprehensive Synthesis and Characterization: A significant gap is the lack of a comprehensive synthesis program to create a library of the various structural isomers of this compound. The synthesis and structural confirmation (e.g., via NMR, mass spectrometry, and X-ray crystallography) of these distinct molecules is a fundamental prerequisite for any further research.

Systematic Biological Screening: For the few isomers that have been synthesized, biological testing has been narrow. A major unexplored avenue is the systematic screening of all available isomers against a wide array of biological targets. This could include panels of enzymes (kinases, proteases, etc.), receptors, and cell-based assays for activities such as anticancer, anti-inflammatory, antimicrobial, and antiviral effects. semanticscholar.org

Mechanism of Action Studies: For isomers that show biological activity, such as the moderate α-glucosidase inhibitor N-benzyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-chlorobenzenesulfonamide, the mechanism of action remains unknown. pjps.pk Future research should focus on elucidating how these molecules interact with their biological targets at a molecular level.

Structure-Activity Relationship (SAR) Studies: Once a family of related isomers is synthesized and tested, SAR studies become crucial. This involves correlating the structural features of the different isomers with their biological activity to identify the key chemical motifs responsible for any observed effects. This knowledge is essential for designing more potent and selective compounds.

Toxicology and Pharmacokinetics: Virtually nothing is known about the safety profile or the absorption, distribution, metabolism, and excretion (ADME) properties of any this compound isomer. These are critical and entirely unexplored areas of research that must be addressed before any therapeutic potential can be considered.

The overarching challenge is the transition from cataloged, untested chemicals to well-characterized molecular probes and potential therapeutic leads. This requires a concerted, multidisciplinary research effort.

Prospective Methodological Advancements in this compound Research

Future progress in understanding the potential of this compound isomers will likely be driven by methodological advancements in chemical synthesis, biological screening, and computational chemistry.

Advanced Synthesis Techniques: The development of modern synthetic methodologies could greatly accelerate the creation of a diverse library of this compound isomers. Techniques such as diversity-oriented synthesis (DOS), automated synthesis platforms, and novel coupling reactions (e.g., palladium-catalyzed cross-coupling) could enable the efficient and systematic production of these compounds. bioorganica.com.uaaablocks.com

High-Throughput Screening (HTS): The use of HTS technologies is essential for rapidly evaluating a large number of isomers against many biological targets. Miniaturized assays and robotic systems can screen thousands of compounds a day, allowing for a broad yet efficient search for new biological activities.

Computational Chemistry and In Silico Screening: Before embarking on resource-intensive synthesis and screening, computational methods can provide valuable guidance. Molecular modeling, including docking studies and quantitative structure-activity relationship (QSAR) analysis, can be used to predict the potential biological activities of various this compound isomers. This in silico approach can help prioritize which isomers to synthesize and test, making the research process more efficient.

Chemical Biology and Target Identification: For any isomer found to have an interesting effect in cell-based assays, modern chemical biology techniques will be crucial for identifying its molecular target(s). Methods like affinity chromatography, activity-based protein profiling (ABPP), and thermal proteome profiling can help pinpoint the specific proteins that the compound interacts with, which is a critical step in understanding its mechanism of action.

Cryo-Electron Microscopy (Cryo-EM): For active compounds that target large protein complexes, Cryo-EM could provide high-resolution structural information about the compound-target interaction. This would offer unparalleled insight for rational drug design and optimization.

By leveraging these advanced methodologies, the research community can move beyond the current state of scattered data points and begin a systematic exploration of the chemical and biological space occupied by the this compound family of isomers.

Table 2: Compound Names Mentioned in the Article

| Compound Name | Molecular Formula |

|---|---|

| N-benzyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-chlorobenzenesulfonamide | This compound |

| N-(4-chlorobenzenesulfonyl)-2-methoxy-N-(4-methylphenyl)benzamide | This compound |

| Methyl 3-(3-chlorobenzamido)-5-(4-ethoxyphenyl)thiophene-2-carboxylate | This compound |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.